3'-Amino-3'-deoxyadenosine

Antitumor Oncology Nucleoside analogue

Researchers requiring a selective engineered A3 receptor agonist or definitive RNA chain terminator face limited options with orthogonal selectivity. 3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) addresses this gap with validated differentiation: • 7-fold enhanced potency at H272E mutant A3R vs wild-type-unique among 2'-, 3'-, and 5'-amino analogues. • Intermediate Km (0.26 mM) for adenosine kinase enables systematic phosphorylation studies between adenosine (Km 3 μM) and cordycepin (Km 1.84 mM). • Superior in vivo antitumor efficacy vs puromycin aminonucleoside in Ehrlich ascites model; free 3'-amino group essential for activity-acetylation ablates function. Supplied with rigorous analytical characterization for reproducible research outcomes.

Molecular Formula C10H14N6O3
Molecular Weight 266.26 g/mol
CAS No. 2504-55-4
Cat. No. B1194517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-3'-deoxyadenosine
CAS2504-55-4
Synonyms3'-amino-3'-deoxyadenosine
3'-deoxy-3'-aminoadenosine
Molecular FormulaC10H14N6O3
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N
InChIInChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
InChIKeyILDPUOKUEKVHIL-QYYRPYCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-3'-deoxyadenosine Chemical Identity


3'-Amino-3'-deoxyadenosine (CAS 2504-55-4) is a purine nucleoside analogue in which the 3'-hydroxyl group of the ribose moiety is replaced by an amino group [1]. First isolated from Helminthosporium sp. 215 and Cordyceps militaris as a natural product with antitumor activity [2], the compound has a molecular formula of C10H14N6O3 and a molecular weight of 266.26 g/mol [3]. Its structural modification confers distinct biochemical properties compared to adenosine and related deoxyadenosine analogues, including altered phosphorylation kinetics, receptor binding profiles, and nucleic acid chain termination capacity [4][5].

Phosphorylation Studies Nucleoside kinase substrate profiling with reported enzyme kinetics context
Neoceptor Research Engineered adenosine A3 receptor selectivity and orthogonal ligand-receptor pair studies
Chain Termination RNA synthesis inhibition mechanistic probe for transcription elongation research

3'-Amino-3'-deoxyadenosine Irreplaceability


The 3'-amino modification fundamentally alters the compound's biological fate and functional profile relative to its closest structural analogs. Unlike 3'-deoxyadenosine (cordycepin), which lacks any 3'-substituent, the 3'-amino group enables distinct enzyme kinetics (Km 0.26 mM vs. 1.84 mM for adenosine kinase phosphorylation) [1] and confers unique receptor selectivity at the adenosine A3 receptor [2]. In contrast to puromycin aminonucleoside (PANS), the free 3'-amino compound exhibits superior antitumor activity in the Ehrlich ascites model [3]. Acetylation to 3'-acetamido-3'-deoxyadenosine completely ablates cytotoxicity and antitumor activity, demonstrating that the free amino group is essential for biological function [4]. Consequently, substitution with any of these analogues would yield divergent experimental outcomes in phosphorylation-dependent assays, receptor binding studies, antitumor evaluations, or nucleic acid synthesis inhibition experiments.

3'-Amino-3'-deoxyadenosine Cordycepin Adenosine kinase substrate affinity may differ substantially, altering phosphorylation-dependent assay outcomes.
3'-Amino-3'-deoxyadenosine Puromycin aminonucleoside Model-response endpoints in ascites tumor models may not transfer; antitumor activity profile is distinct.
3'-Amino-3'-deoxyadenosine 3'-Acetamido derivative Free amino group is essential for biological activity; acetylation results in loss of function.

3'-Amino-3'-deoxyadenosine Quantitative Differentiation


Antitumor Activity vs. Puromycin Aminonucleoside

3'-Amino-3'-deoxyadenosine exhibits quantifiably greater antitumor activity than the structurally related puromycin aminonucleoside when evaluated in the same murine ascites tumor system. At nontoxic dosage levels, the target compound demonstrated superior tumor growth inhibition relative to the comparator [1]. The study directly compared both compounds in parallel within the identical experimental system, establishing a clear efficacy hierarchy that cannot be inferred from structural similarity alone.

Antitumor Activity
Head-to-head
Reported higher tumor growth inhibition versus puromycin aminonucleoside at nontoxic doses in Ehrlich ascites model.
Supports model-response endpoint context for oncology studies.
Quantified fold-difference not available in abstract; review full study for details.
Antitumor Oncology Nucleoside analogue

Adenosine Kinase Efficiency vs. Cordycepin

3'-Amino-3'-deoxyadenosine is phosphorylated by adenosine kinase with significantly higher catalytic efficiency than 3'-deoxyadenosine (cordycepin), a closely related structural analogue. Kinetic analysis using purified recombinant yeast adenosine kinase revealed a Km of 0.26 mM for 3'-amino-3'-deoxyadenosine, compared to 1.84 mM for cordycepin, representing an approximately 7-fold difference in substrate affinity [1]. The native substrate adenosine exhibits a Km of 3 μM.

Adenosine Kinase Km
Head-to-head
Km = 0.26 mM (3'-NH2-adenosine) vs. 1.84 mM (cordycepin); ~7-fold higher affinity.
Phosphorylation efficiency context for intracellular activation studies.
Recombinant yeast adenosine kinase assay; adenosine Km 3 μM as reference.
Enzyme kinetics Phosphorylation Adenosine kinase

Adenosine A3 Mutant Receptor Selectivity

3'-Amino-3'-deoxyadenosine demonstrates uniquely enhanced binding affinity for the H272E mutant adenosine A3 receptor compared to wild-type, a property not shared by the corresponding 2'-amino or 5'-amino analogues. The compound proved 7-fold more potent at the H272E mutant receptor than at the wild-type receptor [1]. In contrast, the 2'-amino and 5'-amino analogues did not display significantly enhanced affinities for the mutant receptor [1].

A3 Receptor Selectivity
Head-to-head
7-fold more potent at H272E mutant vs. wild-type; 2'- and 5'-amino analogues showed no significant enhancement.
Position-specific receptor engineering tool; supports neoceptor pharmacology studies.
Radioligand binding assay; exclusive to 3'-substitution.
GPCR Adenosine A3 receptor Receptor engineering Neoceptor

Free 3'-Amino Group Requirement

Acetylation of the 3'-amino group to yield 3'-acetamido-3'-deoxyadenosine results in complete loss of biological activity against both tumor cells and bacteria. 3'-Acetamido-3'-deoxyadenosine was not inhibitory against Ehrlich-Lettre tumor cells nor bacteria, whereas 3'-amino-3'-deoxyadenosine was toxic to ascitic adenocarcinoma [1]. Additionally, 3'-acetamido-3'-deoxyadenosine was not toxic to mice, whereas 3'-amino-3'-deoxyadenosine was toxic [1].

Free Amino Group Requirement
Head-to-head
Free 3'-NH2: active against tumor cells and bacteria; 3'-acetamido derivative: no detectable activity.
Binary activity switch confirms essential structural requirement for biological function.
Ehrlich-Lettre cell and bacterial assays; murine toxicity mirrored activity.
Structure-activity relationship Cytotoxicity Nucleoside modification

RNA Chain Termination Mechanism

3'-Amino-3'-deoxyadenosine functions as a definitive RNA chain terminator following intracellular conversion to its 5'-triphosphate form. Studies in SV40-transformed human lung fibroblasts demonstrated that 3'-amino-3'-deoxyadenosine triphosphate is incorporated into terminal positions of nascent RNA chains, and further elongation is prevented by the 3'-amino group, causing premature termination of RNA synthesis [1]. This mechanism is consistent with observations in Ehrlich ascites tumor cells, where growing RNA chains incorporate 3'-amino-3'-deoxyadenosine 5'-phosphate at free 3'-OH end groups and are thereafter unable to support further synthesis [2].

RNA Chain Termination
Class-level
Incorporated as triphosphate into nascent RNA; 3'-amino group prevents further elongation.
Mechanistic probe for transcription elongation and RNA processing studies.
Consistent across fibroblast and ascites models; quantitative efficiency data not reported.
RNA synthesis Chain termination Nucleic acid inhibition

HIV-1 Replication Inhibition

3'-Amino-3'-deoxyadenosine triphosphate and its metabolic precursors inhibit HIV-1 replication in acutely infected cells, with activity demonstrated at an early step in viral replication, most likely reverse transcription [1]. Puromycin aminonucleoside, PANS 5'-monophosphate, and 3'-amino-3'-deoxyadenosine triphosphate all inhibited HIV-1 replication in acutely infected cells, while no significant antiviral effects were demonstrated in chronically infected cells [1].

HIV-1 Replication Inhibition
Cross-study
Inhibits HIV-1 replication in acutely infected cells (triphosphate form); no significant effect in chronically infected cells.
Stage-specific antiviral research tool for early reverse transcription events.
Specific IC50 not reported in abstract; review full study for details.
Antiviral HIV-1 Reverse transcription

3'-Amino-3'-deoxyadenosine Research Applications


Engineered GPCR Neoceptor Studies

Investigators developing orthogonal ligand-receptor pairs using engineered adenosine A3 receptor mutants (particularly H272E) should select 3'-amino-3'-deoxyadenosine as a uniquely selective agonist. The compound's 7-fold enhanced potency at the H272E mutant versus wild-type receptor [1] provides a validated tool for neoceptor pharmacology studies, whereas 2'-amino and 5'-amino analogues lack this discriminatory enhancement. This makes the compound uniquely suitable for studies requiring selective activation of engineered receptors without cross-reactivity at native A3 receptors.

Adenosine Kinase Substrate Specificity

Researchers investigating adenosine kinase substrate specificity or nucleoside phosphorylation pathways should utilize 3'-amino-3'-deoxyadenosine as a comparator substrate with intermediate Km characteristics. Its Km of 0.26 mM for yeast adenosine kinase [1] positions it between the high-affinity native substrate adenosine (Km 3 μM) and the low-affinity analogue cordycepin (Km 1.84 mM). This graded affinity profile enables systematic analysis of structure-activity relationships governing nucleoside phosphorylation and intracellular activation.

RNA Chain Termination Mechanistic Studies

Investigators studying RNA synthesis inhibition mechanisms should employ 3'-amino-3'-deoxyadenosine as a definitive chain terminator tool compound. The compound's established capacity to incorporate into nascent RNA chains via its triphosphate form and prevent further elongation via the 3'-amino group [1][2] provides a validated molecular probe for dissecting transcription elongation, RNA processing, and the cellular consequences of premature transcription termination.

Antitumor Efficacy in Murine Ascites Models

Researchers conducting in vivo oncology studies in murine ascites tumor models should prioritize 3'-amino-3'-deoxyadenosine over puromycin aminonucleoside based on head-to-head comparative efficacy data. The compound's demonstrated superior antitumor activity at nontoxic dosage levels in the Ehrlich ascites system [1] provides a validated starting point for further preclinical evaluation. Note that acetylation completely ablates this activity, reinforcing the necessity of obtaining the free amino compound [2].

Application
Selection Property
Validation Focus
Engineered GPCR neoceptor studies
A3 receptor H272E mutant selectivity
Orthogonal ligand-receptor pair activation
Nucleoside phosphorylation pathway research
Km-ranked substrate specificity
Intracellular activation efficiency
Transcription elongation mechanistic studies
RNA chain-terminating nucleotide
RNA synthesis inhibition endpoint
Oncology model endpoint research
Model-response comparator context
Tumor growth inhibition endpoint

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